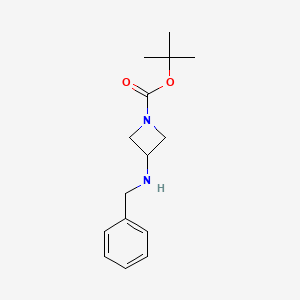

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

説明

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .

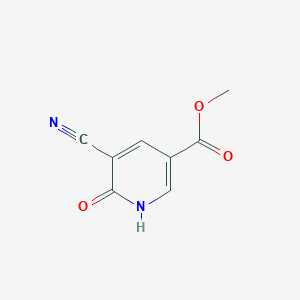

Molecular Structure Analysis

The InChI string of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 41.6 Ų .科学的研究の応用

Base-promoted Diastereoselective Alkylation

The compound has been utilized in the base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. This process dramatically improves yields and diastereoselectivities of α-alkylated products, showcasing its potential for producing optically active α-substituted azetidine-2-carboxylic acid esters from commercially available chiral compounds (Tayama et al., 2018).

Synthesis of Enantiopure 3-substituted Azetidine-2-carboxylic Acids

Research has demonstrated the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester. These amino acid-Aze chimeras are designed to serve as tools for studying the influence of conformation on peptide activity, highlighting the compound's role in the development of novel biochemical tools (Sajjadi & Lubell, 2008).

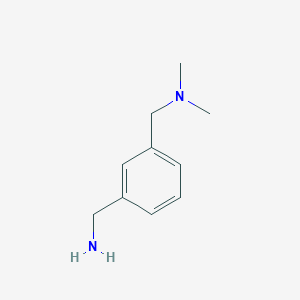

Gram-scale Synthesis of Protected 3-haloazetidines

Protected 3-haloazetidines, prepared from tert-butyl 3-(benzylamino)azetidine-1-carboxylate, serve as versatile building blocks in medicinal chemistry. These intermediates have been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives, underscoring the compound's significance in the synthesis of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

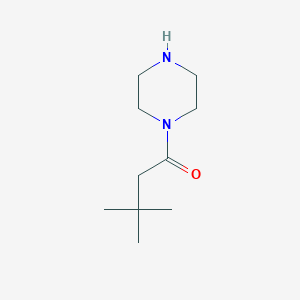

Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Synthesis

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(benzylamino)azetidine-1-carboxylate, provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems. This highlights the compound's utility in exploring new chemical spaces for potential therapeutic agents (Meyers et al., 2009).

特性

IUPAC Name |

tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585746 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

CAS RN |

939760-33-5 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。